molecular formula C19H21ClFN3OS B2612034 2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide CAS No. 478260-44-5

2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide

Cat. No. B2612034
CAS RN: 478260-44-5
M. Wt: 393.91
InChI Key: WVVAXIYEFMURNB-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide (2-CFA) is a novel small molecule that has been developed for scientific research purposes. It is a synthetic compound that has been used in laboratory experiments to study its biochemical and physiological effects. 2-CFA has been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2) and its potential to reduce inflammation. Additionally, it has been studied for its potential to act as an anticancer agent.

Scientific Research Applications

  • Vibrational Spectroscopic Analysis : The molecule has been characterized for vibrational signatures using Raman and Fourier transform infrared spectroscopy. This analysis helps in understanding the molecular structure and interactions within the molecule (Mary, Pradhan, & James, 2022).

  • Synthesis and Characterization : Studies have been conducted on the synthesis and characterization of sulfanilamide derivatives, which include detailed spectroscopic analysis (IR, NMR, UV–Vis) and crystal structure analysis. This research is crucial in understanding the molecular configuration and potential applications of these compounds (Lahtinen et al., 2014).

  • Quantum Chemical Insight : Investigations into the molecular structure, natural bond orbital analysis, and spectroscopic properties (FT–IR, FT–Raman) of similar antiviral molecules provide a deep understanding of their chemical behavior and potential pharmaceutical applications (Mary et al., 2020).

  • Anticancer Evaluation : Certain derivatives have shown promise in anticancer activity, having been tested against various cancer cell lines. This includes evaluations of cytostatic and cytotoxic effects, which are essential for developing potential cancer therapies (Zyabrev et al., 2022).

  • Antimicrobial Activity : Studies on N-substituted derivatives have revealed significant antimicrobial properties. This includes antibacterial screening against various bacterial strains, providing insights into potential pharmaceutical applications (Siddiqui et al., 2014).

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3OS/c1-23-8-10-24(11-9-23)18-7-4-15(12-17(18)21)22-19(25)13-26-16-5-2-14(20)3-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVAXIYEFMURNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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